3-Chloro-2,4-difluorobenzyl bromide
Overview
Description
3-Chloro-2,4-difluorobenzyl bromide is a chemical compound with the empirical formula C7H4BrClF2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4-difluorobenzyl bromide is represented by the SMILES stringFc1ccc(CBr)c(F)c1Cl
. The InChI representation is 1S/C7H4BrClF2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2
. The molecular weight is 241.46 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2,4-difluorobenzyl bromide include a molecular weight of 241.46 g/mol . It has a complexity of 134 and a topological polar surface area of 0 Ų . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Derivatization in Analytical Chemistry
3-Chloro-2,4-difluorobenzyl bromide, similar to its related compound pentafluorobenzyl bromide (PFB-Br), may serve as a versatile derivatization agent in analytical chemistry, particularly in chromatography and mass spectrometry. PFB-Br is utilized to form derivatives with a wide spectrum of nucleophiles, creating electrically neutral, volatile, and stable compounds ideal for sensitive analysis of various substances. Such derivatives are applied in the qualitative and quantitative analysis of endogenous and exogenous substances, including inorganic and organic anions in biological samples like plasma, urine, and saliva. The derivatization facilitates the detection of compounds like nitrite, nitrate, cyanide, and dialkyl organophosphates, primarily through electron capture detection or electron-capture negative-ion chemical ionization in GC-MS (Tsikas, 2017).
Applications in Polymer Science
In the realm of polymer science, highly fluorinated monomers derived from reactions involving fluorine-containing agents like pentafluorobenzyl bromide lead to the synthesis of soluble, hydrophobic polyethers with low dielectric properties. These materials exhibit moderate thermal stability and glass transition temperatures, making them suitable for various applications where these properties are desired. The specific interaction and reactivity of such fluorine-containing compounds in polymer synthesis underscore their utility in creating advanced materials with tailored properties (Fitch et al., 2003).
Environmental Analysis
Pentafluorobenzyl bromide derivatization is employed in environmental analysis to identify and quantify trace levels of halogenated phenols in air, water, and sediment samples. This method involves the collection of phenols on cartridges or through liquid-liquid extraction, followed by derivatization with PFB-Br and subsequent GC/MS analysis. The approach achieves high sensitivity and specificity, enabling the detection of chloro-, bromo-, and dichlorophenols in environmental matrices, highlighting the potential application of similar derivatization strategies using related compounds like 3-Chloro-2,4-difluorobenzyl bromide (Hanada et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2,4-difluorobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .
Mode of Action
3-Chloro-2,4-difluorobenzyl bromide interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the benzylic position, leading to the substitution of the bromide group . The exact mechanism can be either SN1 or SN2, depending on the nature of the substrate .
Biochemical Pathways
The biochemical pathways affected by 3-Chloro-2,4-difluorobenzyl bromide are primarily those involving the synthesis of aromatic compounds . The compound’s ability to react at the benzylic position can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of aromatic derivatives .
Result of Action
The molecular and cellular effects of 3-Chloro-2,4-difluorobenzyl bromide’s action depend on the specific biochemical pathways it affects. In general, its reaction at the benzylic position can lead to the formation of new aromatic compounds, potentially altering cellular processes that depend on these compounds .
Action Environment
The action, efficacy, and stability of 3-Chloro-2,4-difluorobenzyl bromide can be influenced by various environmental factors. For example, the rate of its nucleophilic substitution reactions can be affected by the polarity of the solvent, the temperature, and the presence of catalysts . Additionally, the compound’s stability may be affected by exposure to light, heat, or oxygen.
properties
IUPAC Name |
1-(bromomethyl)-3-chloro-2,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYPGMBZSOLBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397574 | |
Record name | 3-Chloro-2,4-difluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886501-15-1 | |
Record name | 1-(Bromomethyl)-3-chloro-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886501-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,4-difluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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